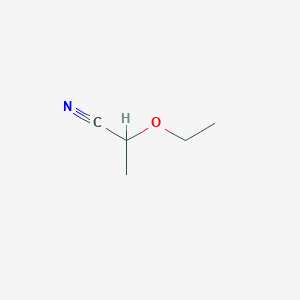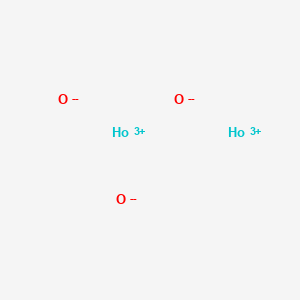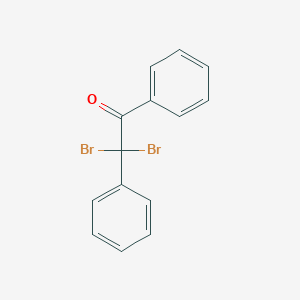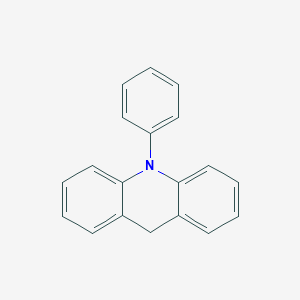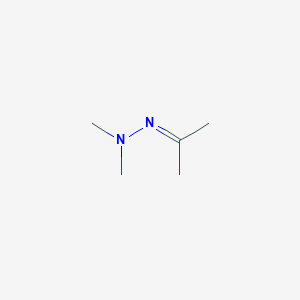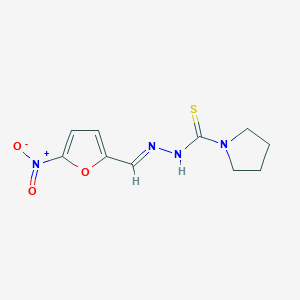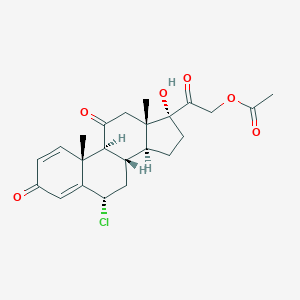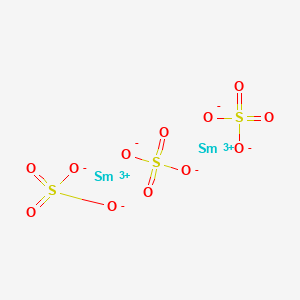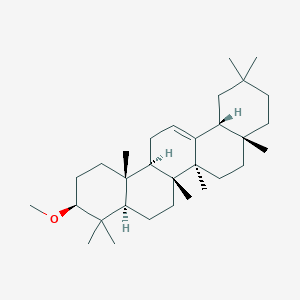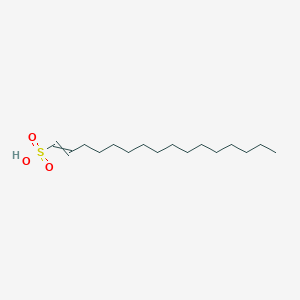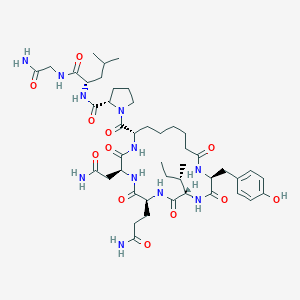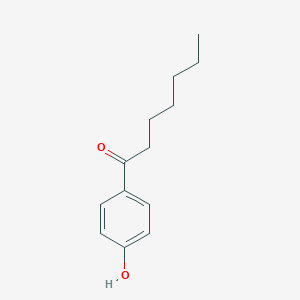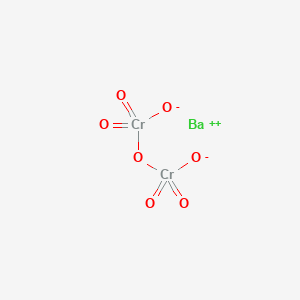
Barium dichromate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Barium dichromate is an inorganic compound with the chemical formula BaCr₂O₇. It is a yellow-orange crystalline solid that is known for its strong oxidizing properties. This compound is used in various industrial and scientific applications due to its unique chemical characteristics.
Preparation Methods
Synthetic Routes and Reaction Conditions: Barium dichromate can be synthesized by reacting barium chloride with potassium dichromate in an aqueous solution. The reaction is as follows: [ \text{BaCl}_2 + \text{K}_2\text{Cr}_2\text{O}_7 \rightarrow \text{BaCr}_2\text{O}_7 + 2\text{KCl} ] The precipitate formed is then filtered, washed, and dried to obtain pure this compound .
Industrial Production Methods: In industrial settings, this compound is produced by a similar method, but on a larger scale. The reaction is carried out in large reactors, and the product is purified through multiple stages of filtration and washing to ensure high purity .
Chemical Reactions Analysis
Types of Reactions: Barium dichromate undergoes several types of chemical reactions, including:
Oxidation: It acts as a strong oxidizing agent and can oxidize various organic and inorganic substances.
Reduction: In the presence of reducing agents, this compound can be reduced to barium chromate or other chromium compounds.
Substitution: It can participate in substitution reactions where the dichromate ion is replaced by other anions.
Common Reagents and Conditions:
Oxidation: Common reagents include organic compounds like alcohols and aldehydes, which are oxidized to carboxylic acids and ketones, respectively.
Reduction: Reducing agents such as sulfur dioxide or hydrogen peroxide are used to reduce this compound.
Substitution: Reactions with strong acids like hydrochloric acid can lead to the formation of barium chloride and chromic acid.
Major Products Formed:
Oxidation: Carboxylic acids, ketones, and other oxidized products.
Reduction: Barium chromate, chromium(III) compounds.
Substitution: Barium chloride, chromic acid
Scientific Research Applications
Barium dichromate has several applications in scientific research:
Chemistry: It is used as an oxidizing agent in various chemical reactions and analytical procedures.
Biology: It is used in staining techniques for microscopy to highlight cellular structures.
Industry: It is used in the production of pigments, corrosion inhibitors, and as a catalyst in certain chemical processes
Mechanism of Action
The mechanism by which barium dichromate exerts its effects is primarily through its strong oxidizing properties. The dichromate ion (Cr₂O₇²⁻) can accept electrons from other substances, leading to their oxidation. This process involves the transfer of electrons and the formation of new chemical bonds. The molecular targets include various organic and inorganic compounds that can be oxidized by the dichromate ion .
Comparison with Similar Compounds
Barium chromate (BaCrO₄): A yellow compound used as a pigment and corrosion inhibitor.
Potassium dichromate (K₂Cr₂O₇): A strong oxidizing agent used in various chemical reactions and analytical procedures.
Sodium dichromate (Na₂Cr₂O₇): Similar to potassium dichromate, used in industrial processes and as a laboratory reagent.
Comparison:
Oxidizing Strength: Barium dichromate is a strong oxidizing agent, similar to potassium and sodium dichromate.
Solubility: this compound is less soluble in water compared to potassium and sodium dichromate, making it more suitable for certain applications where low solubility is desired.
Applications: While all three compounds are used as oxidizing agents, this compound’s lower solubility makes it more suitable for use in pigments and corrosion inhibitors
Properties
IUPAC Name |
barium(2+);oxido-(oxido(dioxo)chromio)oxy-dioxochromium |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/Ba.2Cr.7O/q+2;;;;;;;;2*-1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LSWZMKLTBNIIHY-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[O-][Cr](=O)(=O)O[Cr](=O)(=O)[O-].[Ba+2] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
BaCr2O7 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.31 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
13477-01-5 |
Source


|
| Record name | Barium dichromate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013477015 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Barium dichromate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.033.405 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
